molecular formula C5H8N2O2S B3056480 1-Methyl-2-methylsulfonylimidazole CAS No. 71691-71-9

1-Methyl-2-methylsulfonylimidazole

Cat. No.: B3056480
CAS No.: 71691-71-9
M. Wt: 160.2 g/mol
InChI Key: GXMPTOIKNNBAAM-UHFFFAOYSA-N
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Description

1-Methyl-2-methylsulfonylimidazole is a heterocyclic organic compound characterized by the presence of an imidazole ring substituted with a methyl group and a methylsulfonyl group. This compound is part of the broader class of imidazoles, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-methylsulfonylimidazole typically involves the reaction of 1-methylimidazole with a sulfonylating agent such as methylsulfonyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1-Methylimidazole+Methylsulfonyl chlorideThis compound+HCl\text{1-Methylimidazole} + \text{Methylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-Methylimidazole+Methylsulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-methylsulfonylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-methylsulfonylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-2-methylsulfonylimidazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.

    2-Methylsulfonylimidazole: Lacks the methyl group on the imidazole ring, which can affect its reactivity and applications.

    Sulfonimidates: These compounds have a similar sulfonyl group but differ in their overall structure and reactivity.

Uniqueness: 1-Methyl-2-methylsulfonylimidazole is unique due to the presence of both a methyl group and a methylsulfonyl group on the imidazole ring. This dual substitution enhances its reactivity and makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

1-methyl-2-methylsulfonylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-7-4-3-6-5(7)10(2,8)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMPTOIKNNBAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318621
Record name 1-methyl-2-methylsulfonylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71691-71-9
Record name NSC333333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-2-methylsulfonylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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